molecular formula C12H15NO3 B1527434 benzyl N-(3-methyloxetan-3-yl)carbamate CAS No. 1349988-69-7

benzyl N-(3-methyloxetan-3-yl)carbamate

Cat. No. B1527434
M. Wt: 221.25 g/mol
InChI Key: MHKQYAGQZORLFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl carbamate, a related compound, can be viewed as the ester of carbamic acid and benzyl alcohol, produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . A method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .


Molecular Structure Analysis

The molecular structure of benzyl N-(3-methyloxetan-3-yl)carbamate is represented by the formula C12H15NO3. The compound is related to benzyl carbamate, which has the formula C6H5CH2OC(O)NH2 .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . A method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .

Scientific Research Applications

Antitumor Activity

Benzyl N-(3-methyloxetan-3-yl)carbamate derivatives have been investigated for their antitumor properties. For example, R17934-NSC 238159, which shares structural similarities with benzyl N-(3-methyloxetan-3-yl)carbamate, demonstrated significant antitumor activity against various types of leukemia and carcinomas. The effectiveness of this compound was influenced by factors such as the vehicle used for drug preparation and the route of administration. Its low toxicity at therapeutically active doses makes it a promising candidate for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Agricultural Applications

In agriculture, carbamates, including benzyl N-(3-methyloxetan-3-yl)carbamate, are utilized for controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides like carbendazim have shown to improve the delivery and efficacy of these compounds. This technology offers a sustainable approach to disease management in plants, with benefits such as enhanced release profiles, reduced environmental toxicity, and decreased losses due to degradation (Campos et al., 2015).

Spectroscopic and Theoretical Studies

Benzyl N-(3-methyloxetan-3-yl)carbamate and its analogs have been subjects of extensive spectroscopic and theoretical studies to understand their molecular properties. For instance, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies combined with density functional theory (DFT) calculations have been used to analyze the vibrational and electronic properties of benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate. These studies provide insights into the molecule's structure, vibrational spectra, electronic, and nonlinear optical properties, which are crucial for various applications ranging from materials science to pharmaceuticals (Rao et al., 2016).

Novel Anti-Helicobacter pylori Agents

Derivatives of benzyl N-(3-methyloxetan-3-yl)carbamate have been explored as potential anti-Helicobacter pylori agents. Compounds with a benzimidazol-2-ylsulfanyl)methyl]phenyl]sulfanyl)ethyl carbamate structure have shown potent and selective activity against H. pylori, including strains resistant to conventional antibiotics. This indicates the potential of benzyl N-(3-methyloxetan-3-yl)carbamate derivatives in developing new treatments for H. pylori infections, which are a major cause of gastric ulcers and cancer (Carcanague et al., 2002).

Gold-Catalyzed Reactions

Benzyl N-(3-methyloxetan-3-yl)carbamate derivatives have been used in gold(I)-catalyzed synthetic reactions. For example, gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes using benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate led to the formation of products with significant enantiomeric excess. Such reactions are crucial for the synthesis of complex organic molecules with high stereochemical control, which is important for pharmaceutical synthesis and material science (Zhang et al., 2007).

properties

IUPAC Name

benzyl N-(3-methyloxetan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(8-15-9-12)13-11(14)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKQYAGQZORLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(3-methyloxetan-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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